6-Methyl-indole-1-acetic acid 6-Methyl-indole-1-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13398069
InChI: InChI=1S/C11H11NO2/c1-8-2-3-9-4-5-12(7-11(13)14)10(9)6-8/h2-6H,7H2,1H3,(H,13,14)
SMILES: CC1=CC2=C(C=C1)C=CN2CC(=O)O
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol

6-Methyl-indole-1-acetic acid

CAS No.:

Cat. No.: VC13398069

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-indole-1-acetic acid -

Specification

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
IUPAC Name 2-(6-methylindol-1-yl)acetic acid
Standard InChI InChI=1S/C11H11NO2/c1-8-2-3-9-4-5-12(7-11(13)14)10(9)6-8/h2-6H,7H2,1H3,(H,13,14)
Standard InChI Key WEUWFNLHINDGRX-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)C=CN2CC(=O)O
Canonical SMILES CC1=CC2=C(C=C1)C=CN2CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Methyl-indole-1-acetic acid belongs to the indole acetic acid family, featuring a bicyclic indole core fused to an acetic acid side chain. The IUPAC name is 2-(6-methylindol-1-yl)acetic acid, with the methyl group at position 6 enhancing steric and electronic effects compared to unsubstituted analogs. Key identifiers include:

  • SMILES: CC1=CC2=C(C=C1)C=CN2CC(=O)O

  • InChIKey: WEUWFNLHINDGRX-UHFFFAOYSA-N

  • PubChem CID: 43163548 .

Physical and Chemical Characteristics

The compound’s physicochemical profile is influenced by its polar carboxylic acid group and hydrophobic indole ring:

  • Molecular Formula: C₁₁H₁₁NO₂

  • Molecular Weight: 189.21 g/mol

  • Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to the acetic acid moiety; limited in nonpolar solvents.

Synthesis and Production

Laboratory-Scale Synthesis

Two primary routes dominate its synthesis:

  • Indole Functionalization: Starting with 6-methylindole, acetic acid is introduced via N-alkylation using bromoacetic acid under basic conditions.

  • Carboxylic Acid Derivatives: Esterification of indole-6-carboxylic acid followed by reduction and side-chain modification .

A representative method involves reacting indole-6-carboxylic acid with thionyl chloride in ethanol to form an intermediate ester, which is subsequently hydrolyzed to the acetic acid derivative .

Industrial Production

Industrial processes prioritize cost-efficiency and scalability:

  • Catalytic Cyclization: Utilizing acidic catalysts (e.g., HCl, H₂SO₄) to cyclize precursor amines into the indole backbone.

  • Continuous Flow Systems: Enhance yield and purity by optimizing reaction parameters (temperature, residence time) .

Biological Activities and Mechanisms

AhR Ligand Activity

6-Methyl-indole-1-acetic acid binds the aryl hydrocarbon receptor (AhR), a transcription factor involved in detoxification and immune regulation. This interaction modulates cytochrome P450 enzymes (e.g., CYP1A1), influencing xenobiotic metabolism .

Antimicrobial and Cytotoxic Properties

Studies on structurally related indole derivatives demonstrate:

  • Antibacterial Activity: MIC values of 3.12–25 μg/mL against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens .

  • Cytotoxicity: Induces reactive oxygen species (ROS) and DNA damage in mammalian cells, ameliorated by antioxidant co-treatments .

Plant Growth Regulation

Though less potent than indole-3-acetic acid, the compound promotes root elongation in Arabidopsis thaliana at nanomolar concentrations, suggesting auxin-like signaling pathways .

Industrial and Pharmaceutical Applications

Pharmaceutical Development

  • CRTH2 Antagonists: Structural analogs (e.g., ACT-453859) show promise in treating allergic diseases by inhibiting prostaglandin D₂ receptors .

  • Anticancer Agents: Tetrahydrocarbazole derivatives exhibit sub-micromolar IC₅₀ values in breast and colon cancer cell lines .

Agrochemical Uses

  • Herbicide Synergists: Enhances the efficacy of commercial herbicides by modulating plant hormone pathways .

Comparison with Structural Analogs

CompoundStructural FeatureKey Differences
Indole-3-acetic acidAcetic acid at C-3Primary plant auxin; higher bioactivity
5-MethylindoleMethyl at C-5Lower AhR affinity; reduced solubility
2-MethylindoleMethyl at C-2Enhanced thermal stability

The C-6 methyl group in 6-methyl-indole-1-acetic acid improves metabolic stability and ligand-receptor binding compared to C-3 or C-5 substituted analogs .

Recent Research Developments

Drug Design Innovations

  • CRTH2 Antagonists: Optimization of (S)-B-1 derivatives reduced hepatotoxicity while maintaining nanomolar receptor affinity .

  • Triazole Hybrids: Schiff base conjugates with 1,2,4-triazoles show dual antioxidant and antimicrobial activity (IC₅₀: 12–45 μM) .

Green Synthesis Methods

  • Microwave-Assisted Reactions: Reduced reaction times from hours to minutes for indole cyclization .

  • Ionic Liquid Catalysts: Improved yield (85–92%) in esterification steps .

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